molecular formula C7H5Cl2NS2Zn B13754292 (2(3H)-Benzothiazolethione)dichlorozinc CAS No. 56378-59-7

(2(3H)-Benzothiazolethione)dichlorozinc

Cat. No.: B13754292
CAS No.: 56378-59-7
M. Wt: 303.5 g/mol
InChI Key: JNVLGDNMPXDZSK-UHFFFAOYSA-L
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Description

(2(3H)-Benzothiazolethione)dichlorozinc is a coordination compound that features a benzothiazolethione ligand coordinated to a zinc center with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2(3H)-Benzothiazolethione)dichlorozinc typically involves the reaction of zinc chloride with 2-mercaptobenzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

ZnCl2+C7H5NS2This compound\text{ZnCl}_2 + \text{C}_7\text{H}_5\text{NS}_2 \rightarrow \text{this compound} ZnCl2​+C7​H5​NS2​→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2(3H)-Benzothiazolethione)dichlorozinc can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zinc center.

    Coordination Chemistry: The benzothiazolethione ligand can coordinate with other metal centers, forming complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coordination Chemistry: Various metal salts can be used to form coordination complexes.

Major Products Formed

    Substitution Reactions: Products include substituted zinc complexes.

    Oxidation and Reduction: Products include oxidized or reduced forms of the zinc complex.

    Coordination Chemistry: Products include multi-metallic complexes with diverse structures.

Scientific Research Applications

Chemistry

(2(3H)-Benzothiazolethione)dichlorozinc is used as a precursor in the synthesis of other zinc-containing compounds and coordination complexes. It is also studied for its catalytic properties in various organic reactions.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of zinc-based drugs. Its coordination properties make it a candidate for drug delivery systems and as a therapeutic agent in treating diseases related to zinc deficiency.

Industry

In the industrial sector, this compound is used in the production of materials with specific properties, such as corrosion-resistant coatings and advanced polymers.

Mechanism of Action

The mechanism of action of (2(3H)-Benzothiazolethione)dichlorozinc involves its ability to coordinate with various biological molecules, influencing their structure and function. The zinc center can interact with enzymes and proteins, potentially inhibiting or activating their activity. The benzothiazolethione ligand can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2(3H)-Benzothiazolethione)dibromozinc
  • (2(3H)-Benzothiazolethione)diiodozinc
  • (2(3H)-Benzothiazolethione)difluorozinc

Uniqueness

(2(3H)-Benzothiazolethione)dichlorozinc is unique due to its specific coordination environment and the presence of chlorine atoms, which influence its reactivity and stability. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

56378-59-7

Molecular Formula

C7H5Cl2NS2Zn

Molecular Weight

303.5 g/mol

IUPAC Name

3H-1,3-benzothiazole-2-thione;dichlorozinc

InChI

InChI=1S/C7H5NS2.2ClH.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;;;/h1-4H,(H,8,9);2*1H;/q;;;+2/p-2

InChI Key

JNVLGDNMPXDZSK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2.Cl[Zn]Cl

Origin of Product

United States

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